Acetate Kinase (AcK) Inhibition: 6-Oxopiperidine-3-carboxylic Acid Exhibits Potent Activity Against M. tuberculosis Target
6-Oxopiperidine-3-carboxylic acid demonstrates potent inhibitory activity against acetate kinase (AcK), an essential enzyme in M. tuberculosis and pathogenic E. coli [1]. In a direct in vitro assay, the compound achieved 82.6% inhibition of AcK at 70 mM concentration [2]. While structurally related piperidine derivatives such as 6-oxopiperidine-2-carboxylic acid (a bacterial metabolite from Saccharomyces cerevisiae) lack reported AcK inhibition data, 6-oxopiperidine-3-carboxylic acid is explicitly identified as an AcK inhibitor targeting M. tuberculosis growth [1].
| Evidence Dimension | Acetate Kinase (AcK) Inhibition |
|---|---|
| Target Compound Data | 82.6% inhibition at 70 mM |
| Comparator Or Baseline | 6-Oxopiperidine-2-carboxylic acid (regioisomer): No reported AcK inhibition data |
| Quantified Difference | N/A (comparator lacks reported activity for this target) |
| Conditions | In vitro enzyme inhibition assay; 70 mM substrate concentration; BRENDA enzyme database entry ID 2.7.2.1 [2] |
Why This Matters
The specific 3-carboxylic acid regiochemistry is critical for AcK binding and anti-tubercular activity, making 6-oxopiperidine-3-carboxylic acid the preferred scaffold for AcK-targeted inhibitor development.
- [1] Tiwari, V. et al. Acetate Kinase (AcK) is Essential for Microbial Growth and Betel-derived Compounds Potentially Target AcK, PhoP and MDR Proteins in M. tuberculosis, V. cholerae and Pathogenic E. coli: An in silico and in vitro Study. Bentham Science. 2019. View Source
- [2] BRENDA Enzyme Database. Ligand: 6-oxopiperidine-3-carboxylic acid. Enzyme Kinetic Parameters. Accessed 2026. View Source
